molecular formula C34H36N4O2 B2582726 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol CAS No. 300392-69-2

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2582726
CAS No.: 300392-69-2
M. Wt: 532.688
InChI Key: SDALHPNZAOPIDL-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol is a complex organic compound featuring a carbazole moiety. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole moiety. One common method involves the reaction of carbazole with formaldehyde dimethyl acetal under Friedel–Crafts alkylation conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol involves its interaction with various molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to antitumor effects . Additionally, the compound can scavenge reactive oxygen species, providing antioxidant benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol is unique due to its combination of a carbazole moiety with a piperazine ring and a hydroxypropyl group. This structure provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

1-carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O2/c39-25(23-37-31-13-5-1-9-27(31)28-10-2-6-14-32(28)37)21-35-17-19-36(20-18-35)22-26(40)24-38-33-15-7-3-11-29(33)30-12-4-8-16-34(30)38/h1-16,25-26,39-40H,17-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDALHPNZAOPIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(CN5C6=CC=CC=C6C7=CC=CC=C75)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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